2-(1-Methylazetidin-3-yl)propan-2-amine

Description

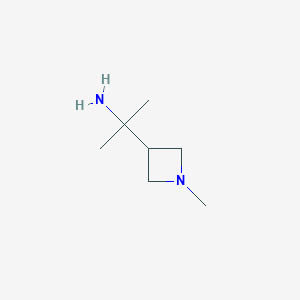

Structure

3D Structure

Properties

Molecular Formula |

C7H16N2 |

|---|---|

Molecular Weight |

128.22 g/mol |

IUPAC Name |

2-(1-methylazetidin-3-yl)propan-2-amine |

InChI |

InChI=1S/C7H16N2/c1-7(2,8)6-4-9(3)5-6/h6H,4-5,8H2,1-3H3 |

InChI Key |

ZDUMYRMRCXPPCF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1CN(C1)C)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 1 Methylazetidin 3 Yl Propan 2 Amine

Retrosynthetic Analysis of the 2-(1-Methylazetidin-3-yl)propan-2-amine Scaffold

A retrosynthetic analysis of this compound suggests several potential disconnection points. The primary disconnection can be made at the C-C bond between the azetidine (B1206935) ring and the propan-2-amine moiety, leading to an azetidin-3-yl precursor and a propan-2-amine synthon. A further disconnection of the N-methyl group simplifies the azetidine precursor to a protected or unprotected azetidine ring.

A plausible retrosynthetic pathway would involve:

Disconnection of the propan-2-amine group: This leads back to a ketone precursor, 1-(1-methylazetidin-3-yl)propan-2-one, which can be formed from a nitrile, 1-methylazetidin-3-carbonitrile, via a Grignard reaction.

Disconnection of the N-methyl group: This simplifies the precursor to an N-protected azetidine derivative, which is often more stable and easier to handle during the initial synthetic steps.

This analysis highlights two key intermediates: an N-protected 3-substituted azetidine and a precursor to the propan-2-amine side chain.

Development of Novel Synthetic Routes to this compound

The synthesis of this compound can be approached through several routes, each with its own set of advantages and challenges. A common strategy involves the initial construction of the azetidine ring, followed by functionalization at the 3-position and, finally, N-methylation.

Azetidine Ring Formation Methodologies and Their Application to the Azetidin-3-yl Moiety

The formation of the azetidine ring is a critical step in the synthesis. One common method starts from epichlorohydrin (B41342) and a suitable amine, such as benzylamine, to form a protected 3-hydroxyazetidine. The hydroxyl group can then be oxidized to a ketone, providing a key intermediate, N-benzoyl-azetidin-3-one. This ketone can then be further functionalized.

Another approach involves the cyclization of γ-amino alcohols or γ-haloamines. For instance, the intramolecular cyclization of a suitably protected 3-amino-1-chloropropane derivative can yield the azetidine ring. The choice of protecting group for the nitrogen atom is crucial to prevent side reactions and to allow for selective deprotection later in the synthesis.

Alkylation and Functionalization Strategies of the Azetidine Nitrogen (N-Methylation)

N-methylation of the azetidine ring is typically performed in the later stages of the synthesis. If a protecting group such as a benzyl (B1604629) or a Boc group is used, it must first be removed. Debenzylation can be achieved through catalytic hydrogenation, while a Boc group is readily removed under acidic conditions.

Once the secondary amine is obtained, N-methylation can be carried out using various reagents. A classic method is the Eschweiler-Clarke reaction, which employs formic acid and formaldehyde (B43269). Alternatively, methylation can be achieved using methyl iodide or dimethyl sulfate (B86663) in the presence of a base. The choice of method depends on the compatibility with other functional groups present in the molecule.

Stereoselective Introduction of the Propan-2-amine Moiety

The introduction of the propan-2-amine group at the 3-position of the azetidine ring is a key challenge. One effective strategy involves the conversion of the 3-ketoazetidine intermediate into a nitrile, 1-methylazetidin-3-carbonitrile. This nitrile can then be reacted with a methyl Grignard reagent (CH₃MgBr) to form an intermediate imine. Subsequent hydrolysis of the imine would yield the corresponding ketone, which can then be subjected to reductive amination with ammonia (B1221849) or an ammonia source to produce the target primary amine. masterorganicchemistry.comleah4sci.com

Alternatively, direct reductive amination of the 3-ketoazetidine with 2-nitropropane, followed by reduction of the nitro group, can also yield the desired product. However, this method can be challenging due to the potential for side reactions.

For stereoselective synthesis, chiral auxiliaries can be employed during the formation of the azetidine ring, or a chiral resolution can be performed on one of the intermediates. For example, the use of a chiral amine in the initial ring formation can lead to an enantiomerically enriched azetidine precursor.

Optimization of Reaction Conditions and Reaction Yields for this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters to consider include the choice of solvent, reaction temperature, and catalyst.

For the Grignard reaction, the use of anhydrous solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) is essential to prevent quenching of the Grignard reagent. sigmaaldrich.com The reaction temperature is typically kept low initially and then allowed to warm to room temperature.

In the reductive amination step, the choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they are milder than sodium borohydride (B1222165) (NaBH₄) and can selectively reduce the imine in the presence of the ketone. masterorganicchemistry.comharvard.edu The pH of the reaction mixture should also be carefully controlled to favor imine formation.

The following table provides a hypothetical set of optimized conditions for a potential synthetic route:

| Step | Reactants | Reagents and Conditions | Solvent | Yield (%) |

| 1 | N-Boc-azetidin-3-one, TosMIC | NaH, 0 °C to rt | DME | 85 |

| 2 | N-Boc-azetidin-3-carbonitrile, CH₃MgBr | 0 °C to rt, then aqueous workup | THF | 75 |

| 3 | N-Boc-3-(1-oxopropan-2-yl)azetidine, NH₃, NaBH(OAc)₃ | rt, 24h | Methanol | 65 |

| 4 | N-Boc-2-(azetidin-3-yl)propan-2-amine, TFA | rt, 2h | DCM | 95 |

| 5 | 2-(Azetidin-3-yl)propan-2-amine, HCHO, HCOOH | Reflux, 12h | - | 80 |

Purification and Isolation Techniques for this compound and its Synthetic Intermediates

Purification of the intermediates and the final product is essential to obtain a compound of high purity. Common techniques include:

Extraction: Liquid-liquid extraction is used to separate the product from the reaction mixture based on its solubility in different solvents.

Chromatography: Column chromatography using silica (B1680970) gel or alumina (B75360) is a powerful technique for separating compounds with different polarities. For volatile compounds, gas chromatography can be used.

Crystallization: If the product is a solid, crystallization can be an effective method for purification. The choice of solvent is critical for obtaining high-purity crystals.

Distillation: For liquid products, distillation under reduced pressure can be used to separate them from less volatile impurities.

Given the basic nature of the final amine product, purification may involve the formation of a salt (e.g., hydrochloride or tartrate), which can be crystallized and then neutralized to regenerate the free amine.

Comparative Analysis of Different Synthetic Pathways to this compound

The synthesis of this compound can be approached through several strategic disconnections. The primary challenge lies in the controlled introduction of the sterically hindered tert-butylamine (B42293) group onto the azetidine ring. The following pathways represent plausible and chemically sound approaches, each with distinct advantages and disadvantages.

Pathway A: Grignard Reaction on a Protected Azetidin-3-one Followed by N-Methylation

This pathway commences with a commercially available or synthetically accessible N-protected azetidin-3-one, such as N-Boc-azetidin-3-one. The key step involves a Grignard reaction to introduce the isopropyl group, followed by a series of transformations to install the amine and methyl groups.

Step 1: Grignard Addition. N-Boc-azetidin-3-one is reacted with isopropylmagnesium bromide. This reaction forms the corresponding tertiary alcohol, N-Boc-3-hydroxy-3-isopropylazetidine.

Step 2: Conversion to an Amine Precursor. The hydroxyl group is then converted into a better leaving group, for instance, by mesylation, followed by displacement with a nitrogen nucleophile like sodium azide (B81097) to yield N-Boc-3-azido-3-isopropylazetidine.

Step 3: Reduction and Deprotection. The azide is reduced to the primary amine, for example, through catalytic hydrogenation. Subsequent removal of the Boc protecting group under acidic conditions would yield 2-(azetidin-3-yl)propan-2-amine.

Step 4: N-Methylation. The final step involves the selective N-methylation of the azetidine nitrogen, which can be achieved using methods like the Eschweiler-Clarke reaction (using formaldehyde and formic acid).

Pathway B: Reductive Amination of a Protected Azetidin-3-one

This alternative route also starts with N-Boc-azetidin-3-one but employs a direct reductive amination strategy.

Step 1: Reductive Amination. N-Boc-azetidin-3-one is reacted with ammonia or a protected ammonia equivalent in the presence of a reducing agent, such as sodium triacetoxyborohydride, to directly form N-Boc-azetidin-3-amine.

Step 2: Introduction of the Isopropylidene Group. The resulting amine can then be reacted with acetone (B3395972) under reductive amination conditions to introduce the isopropyl group, yielding N-Boc-3-(isopropylamino)azetidine.

Step 3: Installation of the Second Methyl Group. This step would be challenging and likely low-yielding, involving the addition of a methyl group to the secondary amine to form the tertiary carbon center of the final product.

Step 4: Deprotection and N-Methylation. Similar to Pathway A, the Boc group is removed, followed by N-methylation of the azetidine ring.

Pathway C: Synthesis from a Pre-functionalized Side Chain

This approach involves constructing the azetidine ring onto a precursor that already contains the 2-aminopropan-2-yl moiety.

Step 1: Synthesis of a Diamine Precursor. A suitable starting material, such as a derivative of 2-methyl-1,2-diaminopropane, would be required. One of the amino groups would need to be protected.

Step 2: Cyclization. The diamine precursor would then be reacted with a dielectrophile, such as 1,3-dihalopropane, to form the azetidine ring. This cyclization can often be low-yielding due to competing polymerization reactions.

Step 3: N-Methylation. The final step would be the N-methylation of the azetidine nitrogen.

Comparative Analysis

| Parameter | Pathway A | Pathway B | Pathway C |

| Plausibility | High | Moderate | Moderate |

| Key Challenge | Control of Grignard addition and subsequent functional group interconversions. | The direct introduction of the tert-butylamine moiety in a single step is difficult. | Synthesis of the appropriately substituted diamine precursor and controlling the cyclization. |

| Number of Steps | ~4 steps | ~4 steps | ~3 steps |

| Potential Yield | Moderate to good, depending on the efficiency of each step. | Likely lower due to the difficulty of the key reductive amination step. | Potentially low due to challenges in the cyclization step. |

| Starting Materials | Readily available N-protected azetidinones. | Readily available N-protected azetidinones. | Requires synthesis of a specific, non-commercial diamine. |

Pathway A appears to be the most robust and predictable of the three hypothetical routes. The steps involved are well-established reactions in organic synthesis. While it involves several steps, the control over the stereochemistry and functional group transformations is likely to be higher than in the other pathways. Pathway B is attractive due to its potential for convergency, but the direct formation of the sterically hindered tertiary amine in the presence of the azetidine ring would likely be a significant hurdle. Pathway C is theoretically the most concise but is hampered by the probable difficulty in synthesizing the starting diamine and the often-problematic azetidine ring-forming cyclization.

Further research and experimental validation would be necessary to determine the optimal synthetic route for this compound. The choice of pathway would ultimately depend on factors such as the desired scale of synthesis, cost of reagents, and the desired purity of the final product.

Advanced Structural Characterization and Spectroscopic Analysis of 2 1 Methylazetidin 3 Yl Propan 2 Amine

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. For 2-(1-Methylazetidin-3-yl)propan-2-amine, with a chemical formula of C8H18N2, the expected exact mass can be calculated with high precision.

Table 1: Predicted High-Resolution Mass Spectrometry Data

| Ion Species | Calculated Exact Mass (m/z) |

| [M+H]+ | 143.1543 |

| [M+Na]+ | 165.1362 |

| [M+K]+ | 181.1102 |

These predicted values serve as a benchmark for experimental HRMS analysis. The observation of a prominent ion peak corresponding to the [M+H]+ species at m/z 143.1543, with a mass accuracy typically within 5 ppm, would provide strong evidence for the molecular formula C8H18N2. Fragmentation patterns observed in the mass spectrum would likely involve the cleavage of the C-C bond between the isopropyl group and the azetidine (B1206935) ring, as well as fragmentation of the azetidine ring itself.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (1H, 13C, and 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed atomic connectivity and stereochemistry of organic molecules.

1H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. Based on the structure, we can predict the approximate chemical shifts, multiplicities, and integration values.

Table 2: Predicted 1H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| C(CH3)2 | ~1.1 | Singlet | 6H |

| N-CH3 | ~2.4 | Singlet | 3H |

| Azetidine CH2 | ~2.8 - 3.5 | Multiplets | 4H |

| Azetidine CH | ~2.5 - 3.0 | Multiplet | 1H |

| NH2 | ~1.5 (broad) | Singlet | 2H |

The two methyl groups of the propan-2-amine moiety are expected to be equivalent, giving rise to a sharp singlet. The N-methyl group on the azetidine ring will also appear as a singlet, typically at a slightly downfield chemical shift. The protons on the azetidine ring will show complex splitting patterns due to geminal and vicinal coupling, appearing as multiplets. The amine protons often appear as a broad singlet, and their chemical shift can be concentration and solvent dependent.

13C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the number of unique carbon environments. For this compound, six distinct carbon signals are anticipated.

Table 3: Predicted 13C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C(CH3)2 | ~25 |

| C(CH3)2 | ~50 |

| N-CH3 | ~43 |

| Azetidine CH2 | ~55-65 |

| Azetidine CH | ~35-45 |

The quaternary carbon of the isopropyl group will appear significantly downfield compared to the methyl carbons. The carbons of the azetidine ring are expected in the mid-range of the aliphatic region, with the N-methyl carbon appearing at a characteristic chemical shift. The chemical shifts of the azetidine ring carbons can be influenced by ring strain and the nitrogen substituent.

2D NMR Techniques

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, between the azetidine CH proton and the adjacent CH2 protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amine and alkane functionalities.

Table 4: Predicted Infrared (IR) Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm-1) |

| N-H (primary amine) | Stretching | 3300-3500 (two bands) |

| C-H (alkane) | Stretching | 2850-2960 |

| N-H (amine) | Bending | 1590-1650 |

| C-N (amine) | Stretching | 1000-1250 |

The presence of a primary amine will be indicated by two characteristic N-H stretching bands in the region of 3300-3500 cm-1. The C-H stretching of the methyl and methylene (B1212753) groups will appear in the typical alkane region. The N-H bending and C-N stretching vibrations provide further confirmation of the amine functional group.

Chiral Analysis and Stereochemical Assignments of this compound (if applicable)

The this compound molecule possesses a stereocenter at the C3 position of the azetidine ring. Therefore, the compound can exist as a pair of enantiomers (R and S). If the synthesis of this compound is not stereospecific, it will be produced as a racemic mixture.

Chiral analysis, typically performed using chiral High-Performance Liquid Chromatography (HPLC) or chiral gas chromatography (GC), would be necessary to separate and quantify the enantiomers. The assignment of the absolute configuration (R or S) to each enantiomer would require either comparison to a known standard or the use of advanced techniques such as X-ray crystallography of a chiral derivative or vibrational circular dichroism (VCD) spectroscopy in conjunction with quantum chemical calculations.

Computational Chemistry and Theoretical Studies of 2 1 Methylazetidin 3 Yl Propan 2 Amine

Quantum Chemical Calculations for Electronic Structure, Molecular Orbitals, and Energetics

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. nih.gov For 2-(1-methylazetidin-3-yl)propan-2-amine, these calculations would reveal details about its electronic structure, molecular orbital energies, and thermodynamic stability.

A Molecular Electrostatic Potential (MEP) map would also be generated. This map illustrates the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, the nitrogen atoms of the azetidine (B1206935) ring and the primary amine would be expected to be electron-rich, indicating their potential role in intermolecular interactions. nih.gov

Hypothetical Data Table: Quantum Chemical Properties

| Property | Hypothetical Value | Significance |

|---|---|---|

| Ground State Energy | -442.5 Hartrees | Baseline for stability comparisons |

| Dipole Moment | 2.1 Debye | Indicates moderate polarity |

| HOMO Energy | -6.2 eV | Relates to electron-donating ability |

| LUMO Energy | 1.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 7.7 eV | Suggests high chemical stability |

Conformational Analysis and Exploration of Energy Landscapes of this compound

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis of this compound would explore the different spatial arrangements of its atoms and their relative energies. The four-membered azetidine ring is known to adopt a puckered conformation. nih.gov The orientation of the propan-2-amine substituent relative to the ring would be a key variable.

By systematically rotating the rotatable bonds and calculating the energy of each resulting conformer, an energy landscape can be mapped. This landscape reveals the most stable, low-energy conformations, which are more likely to be populated under physiological conditions. Such studies are vital for understanding how the molecule might fit into a biological target's binding site. nih.gov

Hypothetical Data Table: Key Conformational Features

| Feature | Description | Implication |

|---|---|---|

| Azetidine Ring Puckering | The azetidine ring is likely to exhibit a slight pucker to alleviate strain. | This affects the spatial orientation of substituents. |

| Side Chain Orientation | The propan-2-amine group can adopt various orientations relative to the ring. | Different orientations will present different pharmacophoric features to a target. |

| Global Minimum Energy Conformer | The most stable conformation, likely with minimal steric hindrance between the methyl group and the side chain. | This is the most probable conformation for receptor binding. |

Molecular Docking Simulations with Hypothesized Biological Targets (in silico prediction)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. rjptonline.org This method is instrumental in hypothesis-driven drug discovery. nih.gov Given the presence of the azetidine ring, a feature found in various bioactive compounds, and the primary amine, this compound could be hypothesized to interact with targets such as G-protein coupled receptors (GPCRs), ion channels, or enzymes. nih.govresearchgate.net

In a hypothetical docking study, one might select a receptor like a dopamine (B1211576) or serotonin (B10506) transporter, given the structural similarities of the compound to some central nervous system (CNS) active agents. The docking algorithm would place the molecule in the binding site of the receptor in numerous possible conformations and score them based on binding affinity. nih.gov A good docking score would suggest a stable interaction, and the specific pose would reveal key interactions, such as hydrogen bonds between the amine groups and amino acid residues in the receptor. nih.gov

Hypothetical Data Table: Molecular Docking Results

| Hypothesized Target | Docking Score (kcal/mol) | Key Predicted Interactions |

|---|---|---|

| Dopamine Transporter (DAT) | -8.5 | Hydrogen bond between the primary amine and an aspartate residue; van der Waals interactions with aromatic residues. |

| Serotonin Transporter (SERT) | -7.9 | Similar interactions to DAT, with potential for a cation-pi interaction involving the protonated amine. |

| Muscarinic Acetylcholine Receptor M1 | -7.2 | Interaction with the orthosteric binding pocket, involving the tertiary amine of the azetidine ring. |

Molecular Dynamics Simulations for Investigating Ligand-Target Interaction Dynamics

While molecular docking provides a static snapshot of a potential interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.govproquest.com An MD simulation would take the best-docked pose of this compound within its hypothesized receptor and simulate the movements of all atoms over time. researchgate.net

This allows for an assessment of the stability of the binding pose. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand would be monitored; a stable RMSD suggests the ligand remains securely in the binding pocket. researchgate.net MD simulations can also reveal the role of water molecules in mediating interactions and provide insights into conformational changes in the protein upon ligand binding. nih.gov

Hypothetical Data Table: Molecular Dynamics Simulation Parameters and Findings

| Parameter | Hypothetical Value/Observation | Interpretation |

|---|---|---|

| Simulation Time | 100 nanoseconds | Sufficient to assess the stability of the binding pose. |

| Ligand RMSD | Stable at ~2.0 Å after an initial equilibration period. | The ligand maintains a consistent binding mode. |

| Key Interaction Persistence | Hydrogen bonds with key residues are maintained >80% of the simulation time. | The predicted interactions from docking are stable and significant. |

| Binding Free Energy (MM/PBSA) | -45 kcal/mol | A favorable binding free energy, suggesting a strong interaction. |

Structure-Activity Relationship (SAR) Exploration via Computational Modeling of Related Analogs (hypothetical)

Understanding the structure-activity relationship (SAR) is crucial for optimizing a lead compound. nih.gov In a hypothetical SAR study, a library of analogs of this compound would be computationally generated. Modifications could include altering the substituents on the azetidine nitrogen, changing the length of the alkyl chain, or adding groups to the propan-2-amine moiety. acs.org

Each analog would then be subjected to the same docking and/or QSAR (Quantitative Structure-Activity Relationship) analysis. By comparing the predicted activities of these analogs, a model of the SAR can be built. For instance, it might be found that increasing the size of the N-substituent on the azetidine ring decreases binding affinity, suggesting steric hindrance in the binding pocket.

Hypothetical Data Table: SAR of Analogs

| Analog Modification | Predicted Change in Activity | Rationale |

|---|---|---|

| N-ethyl instead of N-methyl on azetidine | Decreased | Potential steric clash in the binding site. |

| Hydroxyl group on the propyl chain | Increased | Forms an additional hydrogen bond with the receptor. |

| Removal of the gem-dimethyl groups | Decreased | Loss of favorable van der Waals contacts. |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

A promising biological activity is of little value if the compound has poor pharmacokinetic properties. In silico tools can predict a compound's ADME profile. mdpi.commdpi.com For this compound, these models would estimate properties like oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. nih.govresearchgate.net

Properties such as lipophilicity (LogP), topological polar surface area (TPSA), and the number of rotatable bonds are calculated, often in the context of rules like Lipinski's Rule of Five, to predict drug-likeness. nih.gov

Hypothetical Data Table: Predicted ADME Properties

| Property | Predicted Value | Implication |

|---|---|---|

| LogP | 1.8 | Good balance between solubility and permeability. |

| TPSA | 28.2 Ų | Likely to have good cell membrane permeability and oral bioavailability. |

| Blood-Brain Barrier (BBB) Penetration | Predicted to be high | May be suitable for targeting CNS disorders. |

| CYP2D6 Inhibition | Predicted to be a weak inhibitor | Low risk of drug-drug interactions via this pathway. |

| Human Oral Absorption | >90% | Likely well-absorbed when administered orally. |

In Vitro Biological Evaluation and Mechanistic Investigations of 2 1 Methylazetidin 3 Yl Propan 2 Amine

Target Identification and Validation in Cell-Free and Recombinant Protein Systems

No data available.

Receptor Binding Assays for Specific Ligand-Receptor Interactions (if applicable)

No data available.

Enzyme Inhibition or Activation Studies in Biochemical Assays (if applicable)

No data available.

Cell-Based Assays for Evaluating Cellular Activity (e.g., cell viability, proliferation, signaling pathway modulation)

No data available.

Studies on Cellular Uptake, Efflux, and Subcellular Localization

No data available.

Investigation of Off-Target Interactions and Selectivity Profile in vitro

No data available.

Elucidation of Mechanistic Insights into Observed Biological Activities

No data available.

Derivatization and Structure Activity Relationship Sar Studies Based on 2 1 Methylazetidin 3 Yl Propan 2 Amine

Design and Synthesis of Analogs with Modifications on the Azetidine (B1206935) Ring System

Modifications to the azetidine ring of related compounds have been a key strategy in optimizing potency and selectivity. The synthesis of such analogs often involves multi-step sequences starting from commercially available precursors. A general approach to N-substituted azetidine derivatives involves the initial preparation of a protected 3-aminoazetidine intermediate, which can then be elaborated.

Research on related azetidine-containing compounds has shown that the substituent on the azetidine nitrogen plays a crucial role in biological activity. For instance, in a series of lobelane (B1250731) analogs, where the central piperidine (B6355638) ring was replaced with an azetidine ring, the nature of the N-substituent was found to be a critical determinant of VMAT2 inhibitory potency. nih.gov While the parent compound features an N-methyl group, studies on analogous series have explored a range of N-alkyl and N-aryl substituents.

The general synthetic strategy for creating diversity at the azetidine nitrogen often starts with a suitable N-protected azetidine precursor, such as an N-Boc or N-Cbz derivative. Deprotection followed by N-alkylation or N-arylation with various electrophiles allows for the introduction of a wide array of substituents. The choice of the synthetic route is often dictated by the desired final compound and the compatibility of the functional groups. For example, the synthesis of novel azetidine and oxetane (B1205548) amino acid derivatives has been achieved through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates. mdpi.com

The stereochemistry of the azetidine ring is another critical factor. The relative orientation of the substituents at the 3-position can significantly impact biological activity. In many cases, a specific stereoisomer exhibits higher potency compared to its enantiomer or diastereomer.

A representative, albeit inferred, SAR for modifications on the azetidine ring is presented in the table below, based on general findings in the literature for related azetidinyl ligands.

| Analog | Modification on Azetidine Ring | Inferred Biological Activity Trend |

| Analog A | N-Methyl (Parent Scaffold) | Baseline Activity |

| Analog B | N-Ethyl | Often maintained or slightly decreased potency |

| Analog C | N-Propyl | Generally decreased potency |

| Analog D | N-Benzyl | Variable, can increase or decrease potency depending on the target |

| Analog E | N-H (unsubstituted) | Often shows reduced potency compared to N-alkylated analogs |

This table is illustrative and based on general trends observed in related compound series.

Design and Synthesis of Analogs with Modifications on the Amine Side Chain

The amine side chain of 2-(1-methylazetidin-3-yl)propan-2-amine offers numerous possibilities for modification to probe the steric and electronic requirements of the binding pocket of its biological target. Key areas for modification include the length of the alkyl chain, the nature of the amine (primary, secondary, or tertiary), and the introduction of various functional groups.

The synthesis of analogs with modified side chains typically involves coupling the 3-aminoazetidine core with different side-chain precursors. For example, reductive amination of a 3-ketoazetidine with an appropriate amine or amination of a 3-haloazetidine can be employed to introduce diverse side chains.

Studies on related 3-aminoazetidine derivatives have demonstrated that the nature of the amine side chain is critical for potent biological activity. For instance, in a series of azetidin-2-one (B1220530) derivatives, modifications at the C-3 position with different side chains led to significant variations in their inhibitory activity against serine proteases. nih.gov Although structurally different, these findings highlight the sensitivity of biological targets to the substitution pattern at the 3-position of the azetidine ring.

In the context of nAChR ligands, the distance between the basic nitrogen of the azetidine ring and the functional group at the end of the side chain is often a key determinant of activity. The "propan-2-amine" moiety of the parent compound provides a specific spatial arrangement that can be systematically varied.

An illustrative SAR for modifications on the amine side chain, based on general findings for related compounds, is provided below.

| Analog | Modification on Amine Side Chain | Inferred Biological Activity Trend |

| Analog F | 2-aminopropyl (Parent Scaffold) | Baseline Activity |

| Analog G | aminomethyl | Often shows different potency and selectivity profile |

| Analog H | 2-aminoethyl | Potency can be sensitive to chain length |

| Analog I | 3-aminopropyl | Generally, potency decreases with longer chains |

| Analog J | 2-N,N-dimethylaminopropyl | Tertiary amines can have different properties than primary/secondary amines |

This table is illustrative and based on general trends observed in related compound series.

Systematic SAR Analysis Derived from In Vitro Biological Data

A systematic SAR analysis integrates the findings from modifications on both the azetidine ring and the amine side chain, correlating these structural changes with in vitro biological data. While specific data for this compound is scarce, data from closely related series of compounds, such as lobelane analogs acting on VMAT2, can provide valuable insights. nih.gov

In one such study on azetidine analogs of norlobelane, all tested compounds with a central azetidine ring exhibited potent inhibition of [3H]dopamine uptake into isolated synaptic vesicles, with Ki values ranging from 24 to 66 nM. nih.gov This indicates that the azetidine core is well-tolerated and can serve as a scaffold for potent VMAT2 inhibitors. The study also revealed that the stereochemistry of the substituents on the azetidine ring (cis vs. trans) had a significant impact on potency. nih.gov

For nAChR ligands, the SAR of related azetidine-containing compounds often points to the importance of a cationic center (the protonated azetidine nitrogen) and a hydrogen bond acceptor group, separated by a specific distance. Modifications that alter this distance or the electronic properties of these key features can drastically affect binding affinity and functional activity.

The following table presents hypothetical in vitro data based on the trends observed in the literature for related azetidine derivatives targeting nAChRs.

| Compound | Azetidine Ring Modification | Amine Side Chain Modification | Hypothetical Ki (nM) at α4β2 nAChR |

| Parent | N-Methyl | 2-aminopropyl | 50 |

| Analog 1 | N-Ethyl | 2-aminopropyl | 75 |

| Analog 2 | N-H | 2-aminopropyl | 200 |

| Analog 3 | N-Methyl | aminomethyl | 150 |

| Analog 4 | N-Methyl | 3-aminopropyl | 300 |

This data is hypothetical and intended for illustrative purposes to demonstrate SAR principles.

Development of Pharmacophores Based on In Vitro Activity Profiles

A pharmacophore model is an abstract representation of the key steric and electronic features that a molecule must possess to interact with a specific biological target. Based on the SAR data from active analogs of this compound and related compounds, a pharmacophore model can be developed to guide the design of new, potentially more potent and selective ligands.

For nAChR ligands, a common pharmacophore includes:

A cationic center , typically a protonated tertiary amine like the N-methylazetidine nitrogen.

A hydrogen bond acceptor (HBA) , which could be an electronegative atom in the side chain.

A specific distance and spatial relationship between these features.

For VMAT2 inhibitors based on the lobelane scaffold, the pharmacophore is thought to involve two hydrophobic phenyl rings and a central basic nitrogen, all arranged in a specific three-dimensional conformation.

Computational modeling and molecular docking studies can be used to refine these pharmacophore models. By superimposing a series of active and inactive analogs, the essential common features for biological activity can be identified. These models are powerful tools in virtual screening campaigns to identify novel chemical entities with desired biological profiles. The development of such models relies on robust and diverse in vitro data sets.

Future Directions and Research Perspectives for 2 1 Methylazetidin 3 Yl Propan 2 Amine

Exploration of More Efficient and Sustainable Synthetic Methodologies

The synthesis of azetidine (B1206935) derivatives presents challenges due to the intrinsic ring strain of the four-membered ring. medwinpublishers.com However, recent advancements have paved the way for more efficient and sustainable synthetic routes. Future research will likely focus on refining these methods to improve yields, reduce environmental impact, and increase molecular diversity.

Key areas for future synthetic exploration include:

Development of Novel Cyclization Strategies: Traditional methods for azetidine synthesis often involve intramolecular cyclization of linear precursors. magtech.com.cn Innovations in this area could involve the use of new catalysts and reagents to facilitate ring closure under milder and more environmentally friendly conditions. For instance, photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes has emerged as a promising method for constructing azetidine rings. nih.gov

Advancements in [2+2] Cycloaddition Reactions: The [2+2] cycloaddition is a powerful tool for forming four-membered rings. medwinpublishers.com Future efforts may focus on expanding the scope of aza-Paternò-Büchi reactions and other photocycloadditions to create a wider range of substituted azetidines. nih.gov

Green Chemistry Approaches: The principles of green chemistry are increasingly important in chemical synthesis. Future synthetic methodologies for azetidines will likely prioritize the use of non-toxic solvents, renewable starting materials, and atom-economical reactions. researchgate.net Microwave-assisted synthesis and reactions in aqueous media are examples of greener approaches being explored. researchgate.net

Stereoselective Synthesis: The biological activity of a molecule is often dependent on its stereochemistry. Developing highly stereoselective syntheses of chiral azetidines is a critical area of ongoing research. This includes the use of chiral catalysts and auxiliaries to control the three-dimensional arrangement of atoms in the final product. chemrxiv.org

Table 1: Comparison of Synthetic Methodologies for Azetidine Derivatives

| Methodology | Description | Advantages | Challenges |

|---|---|---|---|

| Intramolecular Cyclization | Formation of the azetidine ring from a linear precursor containing both the nitrogen and the carbon atoms of the ring. magtech.com.cn | Versatile for creating a variety of substituted azetidines. | Can require harsh reaction conditions and protecting group strategies. |

| [2+2] Cycloaddition | A reaction between two components, each contributing two atoms to the formation of the four-membered ring. medwinpublishers.com | Often provides direct access to the azetidine core. | Can have limitations in substrate scope and regioselectivity. |

| Ring Contraction/Expansion | Synthesis of azetidines from larger or smaller heterocyclic precursors. magtech.com.cn | Offers alternative pathways to otherwise difficult-to-access structures. | May involve multi-step sequences and rearrangement reactions. |

| Metal-Catalyzed Reactions | The use of transition metals to catalyze the formation of the azetidine ring. rsc.org | Can enable novel bond formations and increase efficiency. | Catalyst cost, toxicity, and removal can be concerns. |

Application of Advanced Spectroscopic and Analytical Techniques for Detailed Structural Elucidation

The precise characterization of the three-dimensional structure of azetidine-containing compounds is crucial for understanding their chemical reactivity and biological function. Future research will increasingly rely on a suite of advanced spectroscopic and analytical techniques to provide detailed structural insights. jchps.com

Modern spectroscopic methods that will be pivotal for the study of compounds like 2-(1-methylazetidin-3-yl)propan-2-amine include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multi-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are indispensable for establishing the connectivity of atoms within a molecule. nih.goviitm.ac.in Advanced NMR experiments, including Nuclear Overhauser Effect (NOE) spectroscopy, can provide information about the spatial proximity of atoms, which is critical for determining the stereochemistry of substituted azetidines. iitm.ac.in The use of 15N NMR can also provide valuable data on the electronic environment of the nitrogen atom within the azetidine ring. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. jchps.com Tandem mass spectrometry (MS/MS) techniques can be used to fragment the molecule and provide structural information based on the fragmentation pattern. iitm.ac.in

X-ray Crystallography: This technique provides the most definitive three-dimensional structure of a molecule in the solid state. Obtaining suitable crystals for X-ray analysis can be a challenge, but the resulting structural information is invaluable for understanding the precise bond angles, bond lengths, and conformation of the azetidine ring and its substituents.

Chiroptical Spectroscopy: Techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) are powerful for determining the absolute configuration of chiral molecules. iitm.ac.in These methods are particularly important for azetidine derivatives, where stereochemistry plays a key role in biological activity.

Table 2: Advanced Spectroscopic Techniques for Structural Elucidation

| Technique | Information Provided | Application to Azetidines |

|---|---|---|

| Multi-dimensional NMR | Connectivity of atoms, stereochemistry, and conformational analysis. iitm.ac.in | Determining the substitution pattern and relative stereochemistry of the azetidine ring. |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition. jchps.com | Confirming the chemical formula of novel azetidine derivatives. |

| X-ray Crystallography | Definitive three-dimensional structure in the solid state. | Unambiguous determination of the absolute and relative stereochemistry. |

| Chiroptical Spectroscopy (CD/ORD) | Absolute configuration of chiral molecules. iitm.ac.in | Assigning the enantiomeric form of chiral azetidine compounds. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the design and optimization of new therapeutic agents. mednexus.orgnih.gov For azetidine-based compounds, AI and ML can be leveraged in several ways to enhance the discovery pipeline.

Future applications of AI and ML in this area include:

Predictive Modeling: AI algorithms can be trained on large datasets of chemical structures and their associated biological activities to predict the properties of new, untested compounds. astrazeneca.com This can help to prioritize which azetidine derivatives to synthesize and test, saving time and resources. mednexus.org

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from scratch. nih.gov These models can be constrained to generate novel azetidine-containing structures that are predicted to be active against a specific biological target.

Lead Optimization: Once a promising azetidine-based "hit" compound is identified, ML models can be used to suggest structural modifications that are likely to improve its potency, selectivity, and pharmacokinetic properties. nih.gov

High-Throughput Virtual Screening: AI can be used to rapidly screen vast virtual libraries of chemical compounds to identify those that are most likely to bind to a particular protein target. nih.gov This can significantly narrow down the number of compounds that need to be synthesized and tested experimentally.

The integration of AI and ML into the drug discovery process has the potential to significantly reduce the time and cost associated with developing new medicines. mednexus.org

Potential Applications in Chemical Probe Development for Biological Systems

Chemical probes are small molecules that are used to study the function of proteins and other biological macromolecules in their native environment. The unique structural features of azetidines make them attractive scaffolds for the development of novel chemical probes. chemrxiv.org

Future research in this area will likely focus on:

Fluorescent Probes: The azetidine moiety has been shown to enhance the photophysical properties of fluorescent dyes. researchgate.netnih.gov This makes azetidine-containing fluorophores promising candidates for use in fluorescence imaging applications, allowing researchers to visualize biological processes in real-time. researchgate.net

Photoaffinity Labels: These are chemical probes that can be used to covalently label a target protein upon exposure to light. The development of azetidine-based photoaffinity labels could enable the identification of the specific binding partners of a drug or other molecule of interest.

Activity-Based Probes: These probes are designed to react with a specific class of enzymes in an activity-dependent manner. The development of azetidine-containing activity-based probes could provide a powerful tool for studying enzyme function and for identifying new drug targets. chemrxiv.org

The rigid nature of the azetidine ring can help to pre-organize the pharmacophoric elements of a chemical probe, potentially leading to higher affinity and selectivity for its biological target. enamine.net

Investigation of Unexplored Biological Pathways and Novel Therapeutic Targets

Azetidine derivatives have already shown promise in a variety of therapeutic areas, including oncology and infectious diseases. medwinpublishers.comnih.govnih.gov However, the full therapeutic potential of this class of compounds is likely yet to be realized.

Future research should aim to:

Explore New Therapeutic Areas: The unique physicochemical properties of azetidines may make them well-suited for targeting proteins that have been challenging to drug with other types of molecules. chemrxiv.org Systematic screening of azetidine libraries against a wide range of biological targets could uncover new therapeutic opportunities.

Target Protein-Protein Interactions: Protein-protein interactions (PPIs) are a large and important class of drug targets that have been difficult to modulate with small molecules. The rigid, three-dimensional structure of some azetidine scaffolds may provide a good starting point for the design of PPI inhibitors.

Investigate Novel Mechanisms of Action: As new azetidine-based compounds are discovered, it will be important to elucidate their mechanisms of action. This could lead to the identification of previously unknown biological pathways and new therapeutic targets. For example, some azetidine derivatives have been identified as inhibitors of the STAT3 signaling pathway, which is implicated in cancer. nih.gov Others are being investigated as potential inhibitors of PI3Kα, another important cancer target. researchgate.net

Table 3: Investigated and Potential Therapeutic Targets for Azetidine Derivatives

| Therapeutic Target | Therapeutic Area | Rationale for Targeting with Azetidines |

|---|---|---|

| STAT3 | Oncology | Azetidine-based compounds have been shown to inhibit STAT3 dimerization and downstream signaling. nih.gov |

| PI3Kα | Oncology | The azetidine scaffold can be used to design potent and selective inhibitors of this key signaling protein. researchgate.net |

| GABA Uptake Transporters | Neuroscience | Conformationally constrained azetidine derivatives can act as inhibitors of GABA uptake. |

| Tubulin | Oncology | Azetidin-2-one (B1220530) derivatives have been designed as microtubule-destabilizing agents. |

| Bacterial Enzymes | Infectious Diseases | The azetidine ring is a component of some β-lactam antibiotics and can be incorporated into novel antibacterial agents. medwinpublishers.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.